

A Head-to-Head Comparison of Lodenafil and Avanafil for Erectile Dysfunction

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Compound of Interest

Compound Name: Lodenafil

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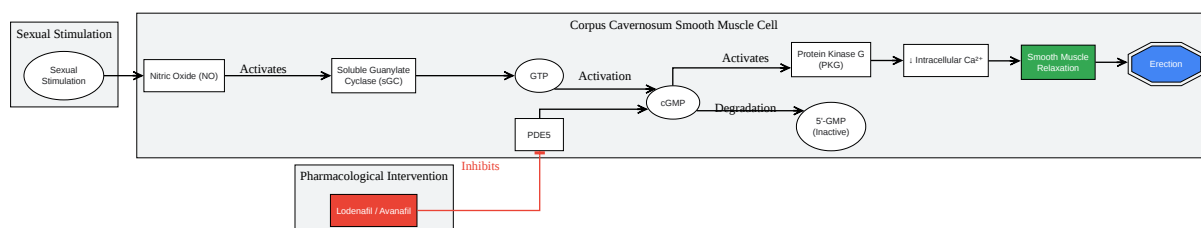
Introduction

Lodenafil and avanafil are both second-generation phosphodiesterase type 5 (PDE5) inhibitors developed for the treatment of erectile dysfunction (ED). As selective inhibitors of cGMP-specific PDE5, they share a common mechanism of action, ultimately leading to smooth muscle relaxation in the corpus cavernosum and enhanced erectile function in the presence of sexual stimulation. However, differences in their chemical structures and pharmacokinetic profiles may translate to variations in their clinical performance. This guide provides an objective, data-driven comparison of **lodenafil** and avanafil, focusing on their pharmacokinetics, efficacy, and safety profiles as reported in key clinical trials. It is important to note that to date, no direct head-to-head clinical trials comparing **lodenafil** and avanafil have been published. The following comparison is based on data from individual placebo-controlled studies.

Mechanism of Action: The PDE5 Signaling Pathway

Both **lodenafil** and avanafil exert their therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.^{[1][2]} Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and smooth muscle

relaxation. This relaxation allows for increased blood flow into the penis, resulting in an erection. By inhibiting PDE5, **lodenafil** and avanafil prolong the action of cGMP, thereby enhancing the erectile response to sexual stimulation.



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Figure 1: PDE5 Signaling Pathway in Erectile Function.

Pharmacokinetic Profile

A key differentiator between PDE5 inhibitors is their pharmacokinetic profile, which influences their onset and duration of action. **Lodenafil** is administered as a prodrug, **lodenafil** carbonate, which is converted to its active form, **lodenafil**, in the body.[1][2] Avanafil is administered in its active form.

Parameter	Lodenafil (from Lodenafile Carbonate)	Avanafil
Tmax (median)	~1.6 hours[3]	30-45 minutes
t1/2 (mean)	~3.3 hours	~5 hours
Cmax	Dose-dependent	Dose-dependent
AUC	Dose-dependent	Dose-dependent

Table 1: Comparative Pharmacokinetics of **Lodenafile** and Avanafil

Avanafil exhibits a more rapid onset of action, with a median time to peak plasma concentration (Tmax) of 30-45 minutes. **Lodenafile**, following administration of the carbonate prodrug, reaches its peak concentration more slowly. The half-life (t1/2) of avanafil is approximately 5 hours, while that of **lodenafile** is around 3.3 hours.

Clinical Efficacy

The efficacy of both **lodenafile** and avanafil has been evaluated in numerous Phase II and Phase III clinical trials. The primary endpoints in these studies typically include improvements in the erectile function domain of the International Index of Erectile Function (IIEF-EF) and success rates for vaginal penetration (Sexual Encounter Profile question 2, SEP2) and successful intercourse (SEP3).

Lodenafile Carbonate Efficacy Data

A Phase III, randomized, double-blind, placebo-controlled trial involving 350 men with erectile dysfunction evaluated the efficacy of **lodenafile** carbonate (40 mg and 80 mg).

Outcome	Placebo	Lodenafile Carbonate 80 mg
Mean IIEF-EF Score (change from baseline)	+0.9	+7.2
SEP2 (% successful attempts)	52.1%	80.8%
SEP3 (% successful attempts)	29.7%	66.0%

Table 2: Efficacy of **Lodenafil** Carbonate 80 mg in a Phase III Trial

Avanafil Efficacy Data

The efficacy of avanafil has been demonstrated in several large-scale Phase III trials, including the REVIVE (Research Evaluating an Investigational Medication for Erectile Dysfunction) study. Data from a pivotal Phase III trial of avanafil (100 mg and 200 mg) in 646 men with ED is presented below.

Outcome	Placebo	Avanafil 100 mg	Avanafil 200 mg
Mean IIEF-EF Score (change from baseline)	+2.7	+8.3	+9.4
SEP2 (% successful attempts)	54%	74%	77%
SEP3 (% successful attempts)	27%	57%	57%

Table 3: Efficacy of Avanafil in a Phase III Trial (REVIVE)

Experimental Protocols

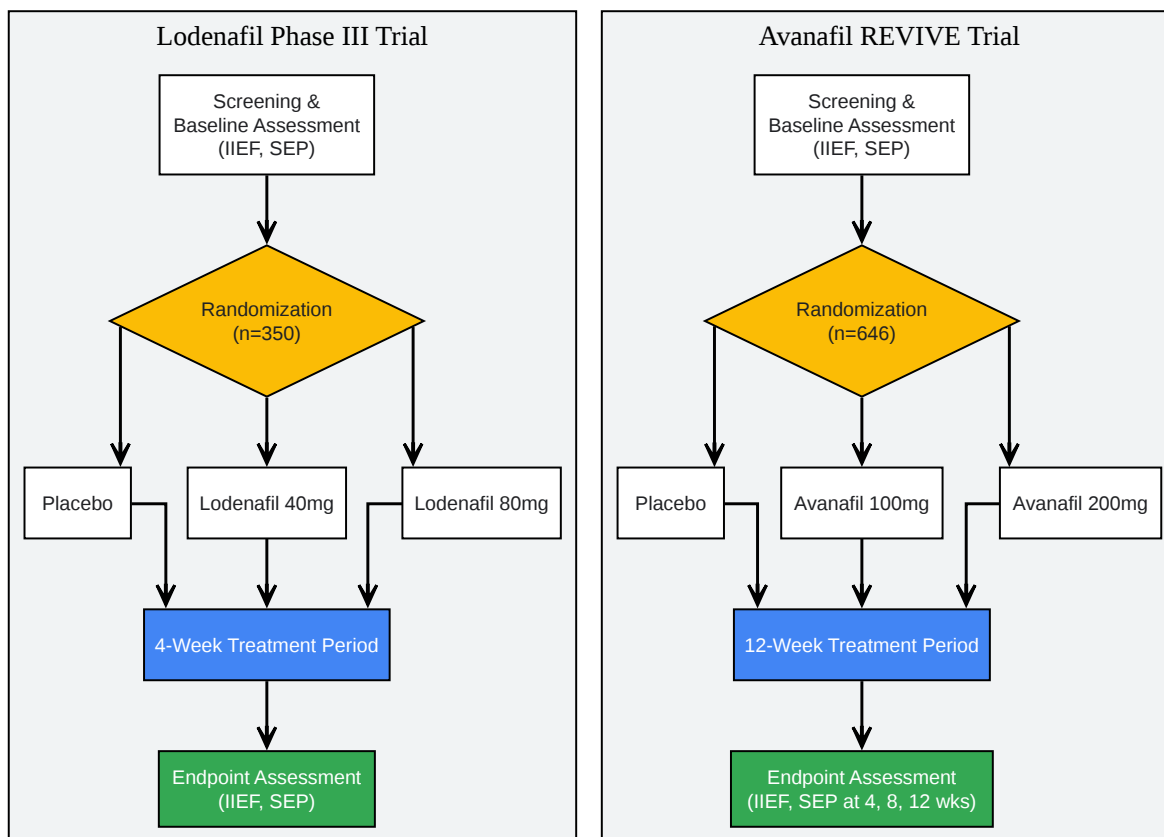
Lodenafil Carbonate Phase III Trial Methodology

- Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.
- Participants: 350 men with erectile dysfunction of all degrees.
- Intervention: Patients were randomized to receive placebo, **lodenafil** carbonate 40 mg, or **lodenafil** carbonate 80 mg for 4 weeks.
- Primary Outcome Measures:
 - Change from baseline in the International Index of Erectile Function erectile function (IIEF-EF) domain score.

- Percentage of "yes" responses to the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).
- Data Collection: Patients completed the IIEF questionnaire and answered SEP questions after each intercourse attempt.

Avanafil REVIVE Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, non-inferiority clinical study.
- Participants: 646 men with a history of generalized ED for at least 6 months.
- Intervention: Patients were randomized to receive avanafil 100 mg or 200 mg, or placebo, taken as needed approximately 30 minutes before sexual activity over a 12-week treatment period.
- Primary Outcome Measures:
 - Change from baseline in the IIEF-EF domain score.
 - Percentage of successful vaginal penetrations (SEP2).
 - Percentage of successful intercourses (SEP3).
- Data Collection: Efficacy was assessed at baseline and at 4, 8, and 12 weeks of treatment.



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Figure 2: Simplified Clinical Trial Workflows.

Safety and Tolerability

Both **lodenafil** and avanafil are generally well-tolerated, with most adverse events being mild to moderate in severity. The most commonly reported side effects are typical of the PDE5 inhibitor class and are related to their vasodilatory effects.

Adverse Event	Lodenafil Carbonate 80 mg	Avanafil 100/200 mg	Placebo (Lodenafil Trial)	Placebo (Avanafil Trial)
Headache	> placebo	9.3% (200mg)	< 49.5%	< 9.3%
Flushing	> placebo	3.7% (200mg)	< 49.5%	< 3.7%
Rhinitis/Nasal Congestion	> placebo	N/A	< 49.5%	N/A
Visual Disorder	> placebo	None Reported	< 49.5%	N/A
Dizziness	> placebo	N/A	< 49.5%	N/A
Any Adverse Event	49.5%	N/A	28.7%	N/A

Table 4: Comparative Adverse Event Profile

In the Phase III trial for **lodenafil** carbonate, the overall incidence of at least one adverse event was 49.5% for the 80 mg dose, compared to 28.7% for placebo. The most common adverse events that were significantly higher with **lodenafil** carbonate than placebo were rhinitis, headache, flushing, visual disorder, and dizziness. For avanafil, a comparison with other PDE5 inhibitors from published literature suggests that the 200 mg dose has a low rate of common adverse events, including headache (9.3%) and flushing (3.7%).

Conclusion

Both **lodenafil** and avanafil are effective and generally well-tolerated oral treatments for erectile dysfunction. Avanafil is characterized by a rapid onset of action, which may be advantageous for patients desiring more spontaneity. **Lodenafil**, administered as a prodrug, has a slightly slower onset but has also demonstrated significant efficacy in improving erectile function. The safety profiles of both drugs are consistent with the PDE5 inhibitor class, with mild to moderate vasodilatory side effects being the most common.

The absence of direct comparative trials makes it challenging to definitively declare the superiority of one agent over the other. The choice between **lodenafil** and avanafil may ultimately depend on individual patient factors, including the desire for a rapid onset of action,

tolerability, and cost-effectiveness. Further research, ideally in the form of a head-to-head clinical trial, would be invaluable for providing a more definitive comparison of these two second-generation PDE5 inhibitors.

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